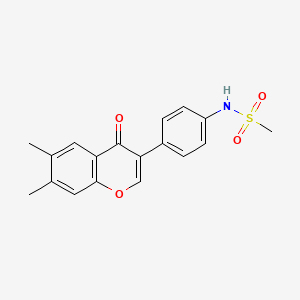
N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It likely contains a chromone core (a 4H-chromen-4-one structure) with various substitutions . The exact structure would need to be confirmed with techniques such as X-ray crystallography .Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities observed in related chromone compounds . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
作用機序
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit nf-κb (nf- k b)p65 subunit (rela) phosphorylation and nuclear translocation .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
It is noted that the compound is slightly soluble in water and soluble in dmso .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It is noted that the compound should be stored in a dry environment at 2-8°c .
生化学分析
Biochemical Properties
N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, thereby exhibiting antioxidant properties. The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activities.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered glucose and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as COX and LOX, leading to their inhibition . It also interacts with transcription factors, such as NF-κB and AP-1, thereby modulating gene expression related to inflammation and oxidative stress. Additionally, this compound can activate or inhibit various signaling pathways, resulting in changes in cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent antioxidant activity. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for safe usage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. This compound interacts with enzymes such as SOD, catalase, and glutathione peroxidase, which are crucial for maintaining redox balance in cells . It also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound has been shown to bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, it can be taken up by cells through active transport mechanisms, leading to its accumulation in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, may influence its targeting to specific subcellular compartments, thereby affecting its overall activity and function.
特性
IUPAC Name |
N-[4-(6,7-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-8-15-17(9-12(11)2)23-10-16(18(15)20)13-4-6-14(7-5-13)19-24(3,21)22/h4-10,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAIPLTMVULFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144496 | |
| Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034153-32-5 | |
| Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034153-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


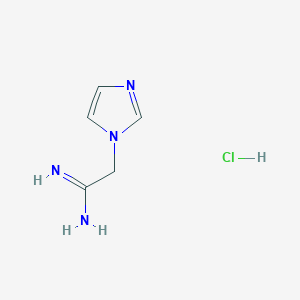
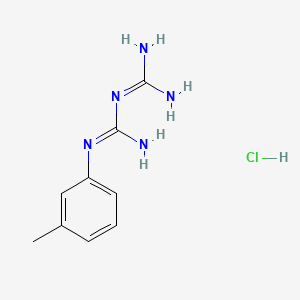



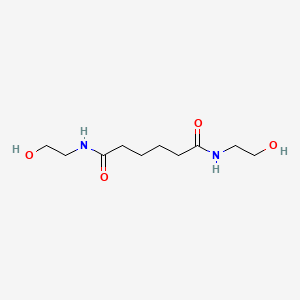
![(3S,3Ar,9aS)-1-benzyl-3-phenyl-3,3a,4,6,7,8,9,9a-octahydro-2H-pyrrolo[3,2-b]azocin-5-one](/img/structure/B1653816.png)

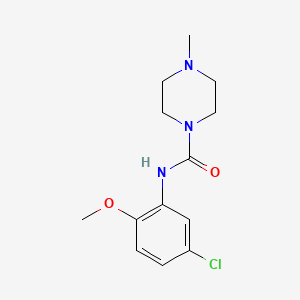
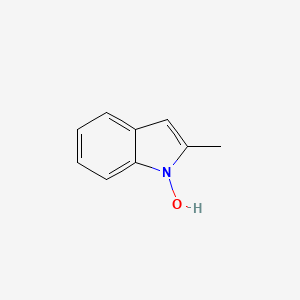
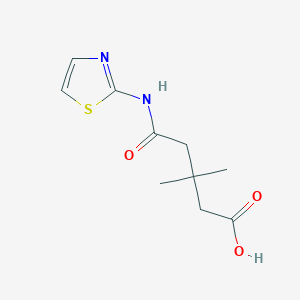
![Quinoline, 1-benzoyl-2-[4-(diethylamino)phenyl]-1,2-dihydro-](/img/structure/B1653827.png)
![(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid](/img/structure/B1653829.png)
![Propanamide, N-[1-(4-bromophenyl)ethyl]-2,2-dimethyl-](/img/structure/B1653830.png)
